4-(Methylsulfanyl)azetidin-2-one
Description
4-(Methylsulfanyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a methylsulfanyl (–SCH₃) substituent at the 4-position of the azetidine ring. This structural motif is significant in medicinal and synthetic chemistry due to the inherent reactivity of the β-lactam ring and the versatile role of sulfur-containing groups in modulating biological activity and chemical reactivity. The methylsulfanyl group can undergo oxidation to sulfonyl (–SO₂–) or sulfoxide (–SO–) functionalities, enhancing polarity and enabling diverse pharmacological applications .
Properties
CAS No. |
68290-18-6 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C4H7NOS/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6) |
InChI Key |
WZPSXMPWJCIGAY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
Sulfonyl-Substituted Azetidin-2-one Derivatives
- 3-Chloro-1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)azetidin-2-one (Ev13) :
The sulfonyl group (–SO₂–) increases electrophilicity of the β-lactam ring, enhancing reactivity toward nucleophiles (e.g., bacterial transpeptidases). This compound exhibits antimicrobial activity (MIC: 12.5–25 μg/mL against S. aureus and E. coli), attributed to the sulfonyl group’s ability to disrupt cell wall synthesis . - 4-(Phenylsulfonyl)azetidin-2-one (Ev14) :
With a molecular weight of 211.24 g/mol, this compound serves as a synthetic intermediate. The phenylsulfonyl group stabilizes the β-lactam ring against hydrolysis, making it suitable for prolonged bioactivity .
Activity Comparison :
Ethynyl- and Silyl-Substituted Derivatives
- 4-((Triisopropylsilyl)ethynyl)azetidin-2-one (Ev2, Ev11) :
The ethynyl group enables click chemistry applications, while the triisopropylsilyl (TIPS) moiety protects against premature reactions. These derivatives are synthesized via alkynyllithium intermediates, highlighting distinct synthetic pathways compared to sulfanyl analogues . - 4-Ethynylazetidin-2-one (Ev11): Isolated as a minor product (9% yield), this compound’s terminal alkyne group offers modularity for bioconjugation, a feature absent in this compound .
Bis-Azetidin-2-one Derivatives (Ev3)
The compound 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one) features dual β-lactam cores linked via a disulfide bridge. This structural complexity enhances rigidity and may confer unique binding modes in antimicrobial applications, though synthetic complexity limits scalability compared to monosubstituted derivatives .
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